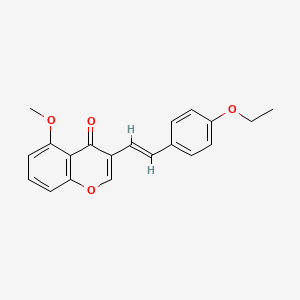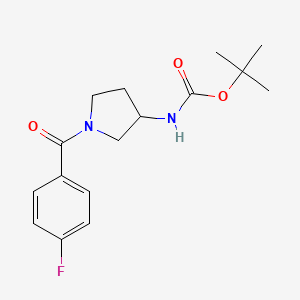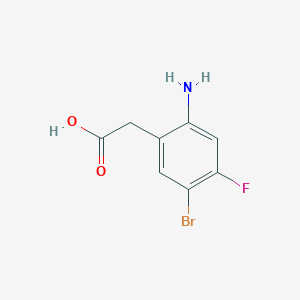![molecular formula C28H24NOP B14792738 (S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)
(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. Chiral ligands are crucial in the field of organic chemistry as they facilitate the formation of enantiomerically enriched products, which are important in the development of pharmaceuticals and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Backbone: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a reaction with a suitable phosphine reagent.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group results in phosphine oxides, while substitution reactions on the biphenyl backbone can yield various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in the synthesis of biologically active molecules.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets and pathways involved include:
Coordination with Metal Centers: Forms complexes with metals such as palladium, rhodium, and iridium.
Induction of Chirality: Facilitates the formation of enantiomerically enriched products through asymmetric catalysis.
Comparación Con Compuestos Similares
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral ligand used in asymmetric synthesis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in hydrogenation reactions.
TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Used in various asymmetric transformations.
Uniqueness
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and yield compared to other chiral ligands.
Propiedades
Fórmula molecular |
C28H24NOP |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H24NOP/c1-21-20-30-28(29-21)26-18-9-8-16-24(26)25-17-10-11-19-27(25)31(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-19,21H,20H2,1H3/t21-/m0/s1 |
Clave InChI |
IDGLMFREPJSECD-NRFANRHFSA-N |
SMILES isomérico |
C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)

![6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14792678.png)

![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)


![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)

![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)

![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
